N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl(methyl)sulfamoyl group, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.
Coupling with 4-Methoxyphenyl Group: The intermediate is then coupled with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Pyrrolidine-3-carboxamide Moiety: The final step involves the reaction of the coupled product with pyrrolidine-3-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide
- N-4-methoxybenzyl 4-boronobenzenesulfonamide
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c1-28(17-19-6-4-3-5-7-19)35(32,33)24-14-8-21(9-15-24)27-26(31)20-16-25(30)29(18-20)22-10-12-23(34-2)13-11-22/h3-15,20H,16-18H2,1-2H3,(H,27,31) |
InChI Key |
LDLORJHLESSBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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